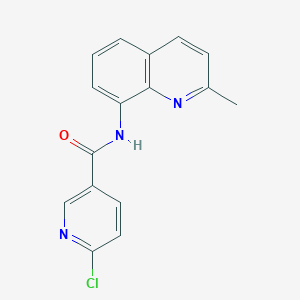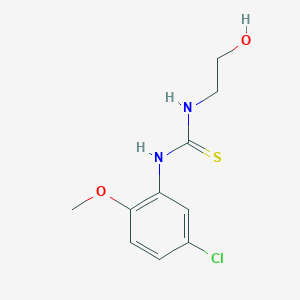![molecular formula C19H18N2O4 B4876038 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4876038.png)
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as MNQ and is a derivative of quinoline, a heterocyclic organic compound. MNQ has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of MNQ is not fully understood, but it is believed to involve the formation of adducts with DNA. These adducts can interfere with DNA replication and transcription, leading to cell death. MNQ has also been found to induce oxidative stress and activate signaling pathways involved in apoptosis.
Biochemical and Physiological Effects:
MNQ has a variety of biochemical and physiological effects. It has been found to bind to DNA and exhibit strong fluorescence, making it a useful tool for studying DNA-protein interactions and DNA damage. MNQ has also been found to induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer treatment. Additionally, MNQ has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MNQ has several advantages for use in laboratory experiments. It is readily available and has been optimized for high yields and purity. MNQ also exhibits strong fluorescence, making it a useful tool for studying DNA-protein interactions and DNA damage. However, MNQ also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, MNQ has not been extensively studied in vivo, so its potential toxicity and side effects are not well known.
将来の方向性
There are several future directions for research on MNQ. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of MNQ as a cancer treatment. Another area of interest is its potential as a fluorescent probe for the detection of DNA damage. MNQ could be used to study the effects of environmental toxins and radiation on DNA. Additionally, MNQ could be studied for its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of MNQ in scientific research.
合成法
The synthesis of MNQ involves several steps. The starting material is 2-methylquinoline, which is then treated with 3-methyl-4-nitrophenol to form a nitro-substituted intermediate. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form the final product, 2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline. The synthesis of MNQ has been optimized to improve yields and purity, making it a readily available compound for research purposes.
科学的研究の応用
MNQ has been studied extensively for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of DNA. MNQ has been found to bind to DNA and exhibit strong fluorescence, making it a useful tool for studying DNA-protein interactions and DNA damage. MNQ has also been studied for its potential as an anti-cancer agent. It has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as a cancer treatment.
特性
IUPAC Name |
2-methyl-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-12-16(8-9-17(13)21(22)23)24-10-11-25-18-5-3-4-15-7-6-14(2)20-19(15)18/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRYQAPVGAKRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC(=C(C=C3)[N+](=O)[O-])C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-indol-3-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4875955.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
![3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B4875983.png)
![7-chloro-2-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4875999.png)
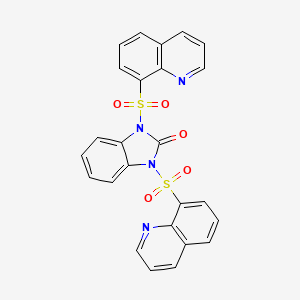
![N-(4-methoxyphenyl)-2-{[(propylamino)carbonyl]amino}benzamide](/img/structure/B4876012.png)
![ethyl N-({[1-(2-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4876024.png)
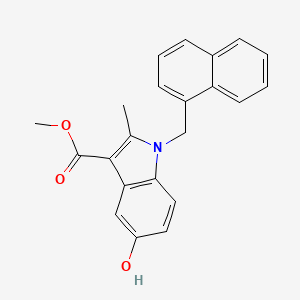
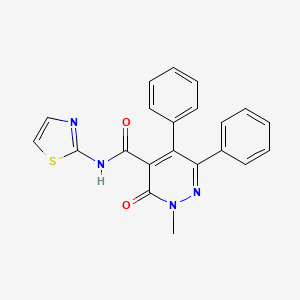
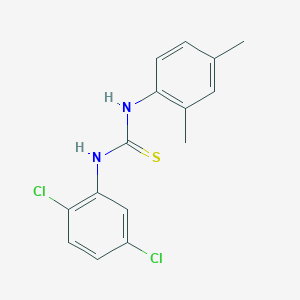
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B4876043.png)
![N-(3-bromophenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4876054.png)
